molecular formula C14H16ClNO3 B2884311 1-(Chloroacetyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine CAS No. 793679-02-4

1-(Chloroacetyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine

Cat. No. B2884311
CAS RN: 793679-02-4
M. Wt: 281.74
InChI Key: RIZYPZARPUANTD-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine, often referred to as CABP, is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen and carbon atoms. CABP has been used as a building block for the synthesis of other compounds, and it has also been used to study the mechanism of action of various compounds.

Scientific Research Applications

Chemistry and Biological Activity

The compound 1-(Chloroacetyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine, given its structural characteristics, may be relevant in the context of research focusing on nitrogen heterocycles used in medicinal chemistry. Nitrogen heterocycles, such as pyrrolidine, are crucial scaffolds in drug discovery due to their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage through a phenomenon known as "pseudorotation" (Li Petri et al., 2021). This versatility is enhanced by the pyrrolidine ring's sp^3-hybridization, non-planarity, and potential for stereogenic carbon configurations, making it an attractive component for the development of bioactive molecules with target selectivity.

Role in Synthesis and Drug Design

Pyrrolidine derivatives, including those with additional complex functionalities such as 1-(Chloroacetyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine, play a significant role in drug discovery. They are employed in the synthesis of novel biologically active compounds due to their potential to interact with biological targets selectively and effectively. The structural features of pyrrolidine derivatives allow for a wide range of chemical modifications, leading to the exploration of new pharmacophores and the enhancement of drug-like properties in potential therapeutic agents (Saganuwan, 2017).

properties

IUPAC Name

2-chloro-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-9-14(17)16-5-1-2-11(16)10-3-4-12-13(8-10)19-7-6-18-12/h3-4,8,11H,1-2,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZYPZARPUANTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCl)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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